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Compound of Interest

Compound Name: UK-371804

Cat. No.: B1663087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of UK-371804 and amiloride

derivatives, focusing on their primary and overlapping biological targets: the urokinase-type

plasminogen activator (uPA) and the epithelial sodium channel (ENaC). This document

synthesizes available experimental data to offer a clear, objective overview for research and

development purposes.

Executive Summary
UK-371804 is a potent and highly selective inhibitor of urokinase-type plasminogen activator

(uPA), a key enzyme in cancer cell invasion and metastasis. Amiloride and its derivatives are

primarily recognized as inhibitors of the epithelial sodium channel (ENaC), with clinical

applications as diuretics. However, research has revealed that amiloride possesses off-target

inhibitory activity against uPA. This has led to the development of amiloride derivatives

specifically optimized for enhanced uPA inhibition.

This guide demonstrates that while UK-371804 exhibits superior potency and selectivity for

uPA, certain amiloride derivatives have been engineered to achieve comparable nanomolar

efficacy against this target. Conversely, amiloride and its analogs are potent ENaC blockers, a

characteristic for which there is currently no available data on UK-371804. The choice between

these compounds is therefore highly dependent on the desired therapeutic target and

selectivity profile.
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Data Presentation: Quantitative Efficacy
The following tables summarize the inhibitory potency of UK-371804 and various amiloride

derivatives against their respective and overlapping targets.

Table 1: Urokinase-Type Plasminogen Activator (uPA) Inhibition

Compound Type K_i_ (nM) IC_50_ (nM) Selectivity Source(s)

UK-371804
Isoquinolinylg

uanidine
10

890 (in

wound fluid)

~4000-fold vs

tPA, ~2700-

fold vs

plasmin

[1][2]

Amiloride
Acylguanidin

e
7000 -

Selective vs

tPA, plasmin,

thrombin,

kallikrein

5-(N,N-

Hexamethyle

ne)amiloride

(HMA)

Amiloride

Derivative
~3500 - -

6-(4-

methoxypyri

midine)-HMA

Amiloride

Derivative
53 -

143-fold

selective for

uPA over

NHE1

6-(2-

benzofuranyl)

-Amiloride

Amiloride

Derivative
- -

Anti-

metastatic

effects

observed in

vivo

6-(4-

methoxypyri

midine)-

Amiloride

Amiloride

Derivative
~200 - -
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Table 2: Epithelial Sodium Channel (ENaC) Inhibition

Compound Type IC_50_ (µM) Source(s)

Amiloride Acylguanidine 0.1 - 0.5

Benzamil Amiloride Derivative Potent ENaC blocker

Phenamil Amiloride Derivative Potent ENaC blocker

UK-371804 Isoquinolinylguanidine No data available

Experimental Protocols
Urokinase-Type Plasminogen Activator (uPA) Inhibition
Assays
The efficacy of UK-371804 and amiloride derivatives against uPA is typically determined using

chromogenic or fluorogenic enzyme inhibition assays.

1. Chromogenic uPA Inhibition Assay

Principle: This assay measures the ability of an inhibitor to block uPA-mediated conversion of

plasminogen to plasmin. The resulting plasmin activity is quantified by the cleavage of a

plasmin-specific chromogenic substrate, which releases a colored product (e.g., p-

nitroaniline), measured spectrophotometrically at 405 nm.

Materials:

Human uPA enzyme

Human plasminogen

Plasmin-specific chromogenic substrate (e.g., S-2251)

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with BSA)

96-well microplate
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Microplate reader

Procedure:

A solution of human uPA is pre-incubated with various concentrations of the test inhibitor

(UK-371804 or amiloride derivative) in the assay buffer in a 96-well plate.

Plasminogen is added to the wells to initiate the activation to plasmin by uPA.

The chromogenic plasmin substrate is then added.

The absorbance at 405 nm is measured kinetically over a set period.

The rate of the colorimetric reaction is proportional to the uPA activity.

IC_50_ values are calculated by plotting the percentage of uPA inhibition against the

inhibitor concentration.

2. Fluorogenic uPA Inhibition Assay

Principle: This assay directly measures the enzymatic activity of uPA using a fluorogenic

substrate. Inhibition of uPA results in a decreased rate of cleavage of the substrate and a

reduction in the fluorescent signal.

Materials:

Human uPA enzyme

Fluorogenic uPA substrate (e.g., containing 7-amino-4-trifluoromethylcoumarin, AFC)

Assay buffer

96-well black microplate

Fluorescence microplate reader (Ex/Em = ~350/450 nm for AFC)

Procedure:

Human uPA is pre-incubated with a range of concentrations of the test compound.
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The fluorogenic uPA substrate is added to start the reaction.

The fluorescence intensity is measured over time.

The rate of increase in fluorescence is proportional to uPA activity.

IC_50_ and K_i_ values are determined from the dose-response curves.

Epithelial Sodium Channel (ENaC) Inhibition Assays
The inhibitory activity of amiloride derivatives on ENaC is commonly assessed using

electrophysiological techniques.

1. Short-Circuit Current (I_sc_) Measurement

Principle: This technique measures the net ion transport across an epithelial monolayer

grown on a permeable support. Inhibition of ENaC by a test compound results in a decrease

in the amiloride-sensitive short-circuit current.

Materials:

Epithelial cells expressing ENaC (e.g., mCCD_cl1_ cells) grown on permeable supports

Ussing chamber system

Voltage-clamp amplifier

Ringer's solution

Amiloride (as a reference ENaC inhibitor)

Procedure:

The permeable support with the confluent cell monolayer is mounted in an Ussing

chamber, separating the apical and basolateral compartments.

Both compartments are filled with Ringer's solution and the transepithelial voltage is

clamped to 0 mV.
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The resulting short-circuit current (I_sc_), representing the net ion flow, is recorded.

After a stable baseline is achieved, the test compound is added to the apical side.

The change in I_sc_ is measured to determine the inhibitory effect.

At the end of the experiment, a supramaximal concentration of amiloride is added to

determine the total ENaC-mediated current.

Signaling Pathways and Experimental Workflows
Urokinase-Type Plasminogen Activator (uPA) Signaling
Pathway in Cancer Metastasis
The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a key

step in cancer cell invasion and metastasis.
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Caption: uPA signaling cascade in cancer metastasis and points of inhibition.

Epithelial Sodium Channel (ENaC) Signaling and Ion
Transport
ENaC is crucial for sodium reabsorption in epithelial tissues, thereby regulating fluid balance

and blood pressure.
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Caption: ENaC-mediated sodium transport and inhibition by amiloride derivatives.

Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing inhibitors like UK-371804 and amiloride

derivatives is a multi-step process.
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Caption: General workflow for inhibitor characterization.

Conclusion
The comparison between UK-371804 and amiloride derivatives highlights a trade-off between

target specificity and polypharmacology. UK-371804 is a highly potent and selective uPA
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inhibitor, making it a valuable tool for specifically investigating the role of uPA in pathological

processes. Amiloride derivatives, on the other hand, offer a broader spectrum of activity, with

potent ENaC inhibition and, in newer generations, significant uPA inhibitory effects.

For research focused on the singular role of uPA, UK-371804 is the more appropriate tool.

However, for therapeutic strategies where dual inhibition of ENaC and uPA may be beneficial,

or where the primary target is ENaC, amiloride and its derivatives are the compounds of

choice. The lack of data on the ENaC activity of UK-371804 represents a knowledge gap that,

if filled, would allow for a more complete comparative assessment. Future studies should aim to

characterize the cross-reactivity of UK-371804 on ENaC to fully delineate its selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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